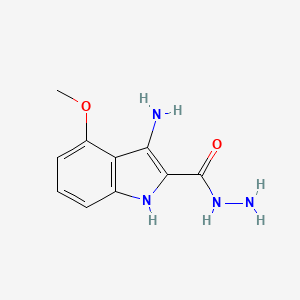

3-amino-4-methoxy-1H-indole-2-carbohydrazide

Descripción

Structural Characterization

Crystallographic Analysis and Molecular Geometry

The crystallographic properties of 3-amino-4-methoxy-1H-indole-2-carbohydrazide remain unreported in the literature, but insights can be drawn from structurally related indolecarboxamide derivatives. For example, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) reveals a monoclinic system (space group P2₁/c) with hydrogen-bonded dimers formed via O–H⋯O interactions between carboxylic acid groups. While the carbohydrazide moiety introduces additional hydrogen-bonding sites (NH and CONH groups), analogous packing motifs involving π–π interactions between indole rings and short C–H⋯O contacts are anticipated.

A comparison with 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (Compound 3 ) shows that methoxy substituents enhance intermolecular interactions. In such systems, the methoxy group participates in C–H⋯O hydrogen bonds, stabilizing lattice arrangements. For 3-amino-4-methoxy-1H-indole-2-carbohydrazide, the 3-amino group may form additional N–H⋯O hydrogen bonds with adjacent molecules, leading to a three-dimensional network.

Table 1: Comparative Crystallographic Parameters for Indole Derivatives

Spectroscopic Identification (FT-IR, NMR, UV-Vis)

The spectroscopic characterization of 3-amino-4-methoxy-1H-indole-2-carbohydrazide can be extrapolated from analogous indolecarboxamide and hydrazide derivatives:

FT-IR Analysis

- NH Stretching : Two broad bands in the 3300–3500 cm⁻¹ region corresponding to NH (hydrazide) and NH₂ (amino) groups.

- C=O Stretching : A strong peak near 1650 cm⁻¹ for the hydrazide carbonyl, with possible splitting due to hydrogen bonding.

- C–O (Methoxy) : A peak at ~1250 cm⁻¹, characteristic of methoxy-substituted aromatics.

NMR Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Table 2: Predicted NMR Shifts for 3-Amino-4-Methoxy-1H-Indole-2-Carbohydrazide

| Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| NH₂ (amino) | 9.0–10.0 (s) | – |

| NH (hydrazide) | 11.0–12.0 (s) | – |

| OCH₃ | 3.8–3.9 (s) | 55–56 |

| C=O (hydrazide) | – | 160–165 |

| Indole C-2 | – | 120–130 |

| Indole C-3 (NH₂) | – | 100–110 |

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) studies on related indolehydrazides reveal:

- HOMO-LUMO Gaps : Narrow gaps (ΔE < 5 eV) due to conjugation between the indole ring and hydrazide moiety, enabling red-shifted UV-Vis absorption.

- Charge Distribution : Partial positive charges on the hydrazide nitrogen atoms and electron-rich indole π-systems, favoring nucleophilic attack and radical scavenging.

- UV-Vis Spectra : λmax in the 330–350 nm range, consistent with extended conjugation in hydrazones.

Comparative Analysis with Related Indolecarboxamide Derivatives

The structural and electronic features of 3-amino-4-methoxy-1H-indole-2-carbohydrazide differ from other indolecarboxamide derivatives in critical ways:

Substituent Effects

| Feature | 3-Amino-4-Methoxy-1H-Indole-2-Carbohydrazide | 5-Methoxy-1H-Indole-2-Carboxylic Acid |

|---|---|---|

| Hydrogen Bonding | NH₂ and NH groups enable multiple H-bonds | Limited to O–H⋯O interactions |

| Solubility | Enhanced by polar NH groups and methoxy | Moderate due to carboxylic acid |

| Electronic Properties | Extended conjugation (HOMO-LUMO gap) | Localized π-system |

Biological Activity Trends

- Radical Scavenging : Methoxy and amino groups synergize to enhance antioxidant activity, as seen in 3,4-dihydroxy-substituted derivatives.

- Enzyme Inhibition : Hydrazide derivatives often exhibit stronger inhibitory effects than carboxamides due to improved hydrogen-bonding capacity.

Table 3: Comparative Biochemical Activity of Indole Derivatives

Propiedades

IUPAC Name |

3-amino-4-methoxy-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-16-6-4-2-3-5-7(6)8(11)9(13-5)10(15)14-12/h2-4,13H,11-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEAIGKIYWJFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=C(N2)C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328064 | |

| Record name | 3-amino-4-methoxy-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

840496-04-0 | |

| Record name | 3-amino-4-methoxy-1H-indole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 3-amino-4-methoxy-1H-indole-2-carbohydrazide typically involves the reaction of 3-amino-4-methoxy-1H-indole-2-carboxylic acid with hydrazine hydrate under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

3-amino-4-methoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

3-amino-4-methoxy-1H-indole-2-carbohydrazide has several scientific research applications, including:

Chemistry: The compound is used as a precursor for the synthesis of various indole derivatives with potential biological activities.

Biology: It is studied for its potential antiviral, anticancer, and antimicrobial properties, making it a valuable compound in biological research.

Medicine: The compound’s therapeutic potential is explored for the development of new drugs targeting various diseases.

Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 3-amino-4-methoxy-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exhibiting antiviral or anticancer effects .

Comparación Con Compuestos Similares

Physicochemical Properties

Key differences in substituents influence physical properties:

The amino group in 3-amino-4-methoxy-1H-indole-2-carbohydrazide may lower melting points compared to non-amino analogs due to reduced crystallinity, while the methoxy group enhances lipophilicity.

Pharmacological Potential

- Metal Chelation: Indole-carbohydrazides often form metal complexes (e.g., Cu(II), Co(II) in ), with the amino group enhancing chelation efficiency and redox activity .

- Enzyme Inhibition: Methoxy and amino groups may synergistically inhibit enzymes like α-glucosidase or tyrosine kinases, as seen in related compounds .

Actividad Biológica

3-Amino-4-methoxy-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is recognized for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical formula of 3-amino-4-methoxy-1H-indole-2-carbohydrazide is C_10H_12N_4O_2. The synthesis typically involves the reaction of 3-amino-4-methoxy-1H-indole-2-carboxylic acid with hydrazine hydrate, usually conducted in ethanol or methanol under reflux conditions. This process ensures complete conversion to the desired carbohydrazide derivative.

The biological activity of 3-amino-4-methoxy-1H-indole-2-carbohydrazide is attributed to its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating various biological processes. For instance, it may inhibit enzymes involved in viral replication or cancer cell proliferation, showcasing its potential as an antiviral and anticancer agent .

Antiviral Activity

Research indicates that derivatives of indole, including 3-amino-4-methoxy-1H-indole-2-carbohydrazide, exhibit significant antiviral properties. Studies have shown that certain indole derivatives can inhibit viral replication by targeting specific viral enzymes .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, derivatives have shown IC50 values ranging from 6.31 µM to 49.89 µM against various cancer cell lines, indicating strong anticancer potential compared to standard treatments .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory potency of related compounds has been documented with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

3-amino-4-methoxy-1H-indole-2-carbohydrazide has shown promising antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-methoxy-1H-indole-2-carbohydrazide, and how can reaction conditions be systematically optimized?

Methodological Answer: A common approach involves condensation reactions between 3-formyl-indole derivatives and carbohydrazide precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with hydrazine derivatives in acetic acid with sodium acetate as a catalyst (Method A in ). Optimization includes:

Q. How can purity and structural integrity be validated during synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

Q. What crystallographic strategies are effective for resolving its molecular geometry?

Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement ( ):

- Data collection: Cool crystals to 100 K to minimize thermal motion.

- Refinement: Apply anisotropic displacement parameters for non-H atoms.

- Validation: Check for planarity (e.g., dihedral angles <15° between aromatic rings, as in ) .

Advanced Research Questions

Q. How can computational methods predict conformational stability and reactivity?

Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level:

- Geometry optimization: Compare calculated bond lengths/angles with SC-XRD data (e.g., C=O bond: 1.22 Å calc. vs. 1.24 Å exp.).

- Frontier orbitals: Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Solvent effects: Use polarizable continuum models (PCM) for solvation energy in DMSO .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism):

- NMR vs. X-ray: If NMR shows equilibrium between keto/enol forms but X-ray captures a single tautomer, perform variable-temperature NMR to confirm dynamic behavior.

- Torsional angles: Use Cremer-Pople puckering parameters () to analyze non-planar conformations missed in static crystallographic models .

Q. What strategies enhance regioselectivity in derivatization reactions?

Methodological Answer: Control electronic and steric effects:

Q. How to analyze intermolecular interactions in crystal packing?

Methodological Answer: Use Mercury or PLATON software to map:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.